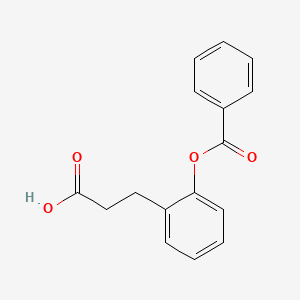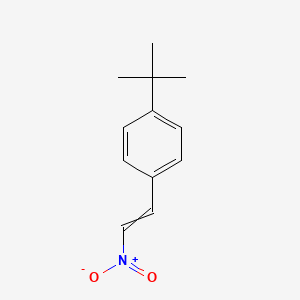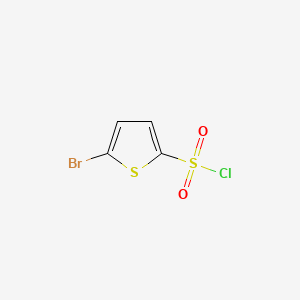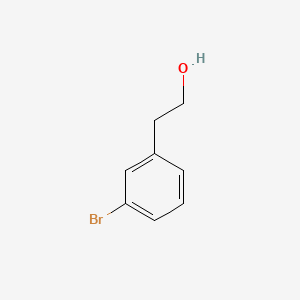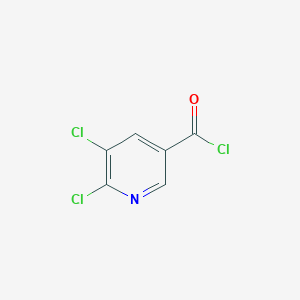
5,6-dichloropyridine-3-carbonyl Chloride
Vue d'ensemble
Description
The compound 5,6-dichloropyridine-3-carbonyl chloride is a chlorinated pyridine derivative with potential applications in various chemical reactions and syntheses. While the provided papers do not directly discuss this compound, they do provide insights into similar chlorinated pyridine compounds and their behaviors, which can be extrapolated to understand the properties and reactivity of 5,6-dichloropyridine-3-carbonyl chloride.
Synthesis Analysis
The synthesis of chlorinated pyridine derivatives can be complex, involving multiple steps and specific conditions. For instance, the synthesis of α,α′-bis(arylimino)-2,3:5,6-bis(pentamethylene)pyridylcobalt chlorides was achieved through a one-pot template reaction involving a dioxo-pyridine precursor, anilines, and cobalt chloride in refluxing acetic acid . This method could potentially be adapted for the synthesis of 5,6-dichloropyridine-3-carbonyl chloride by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of chlorinated pyridine derivatives is often characterized by X-ray crystallography. For example, the structure of a related compound, Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, was determined to have a monoclinic space group with specific cell parameters . The molecular structure of 5,6-dichloropyridine-3-carbonyl chloride would likely be elucidated using similar crystallographic techniques to determine its precise geometry and electronic configuration.
Chemical Reactions Analysis
Chlorinated pyridine derivatives can undergo various chemical reactions, often facilitated by their reactive chlorine atoms. For instance, the reaction between 2-chloropyridine-3-carbonyl chloride and 1-alkyl-2-aminobenzimidazoles led to the formation of a new heterocyclic ring system . This suggests that 5,6-dichloropyridine-3-carbonyl chloride could also participate in nucleophilic substitution reactions or act as an intermediate in the synthesis of complex heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated pyridine derivatives can be inferred from spectroscopic data and photolysis experiments. For example, the photolytic degradation of 3,5,6-trichloro-2-pyridinol, a related compound, was studied to understand its degradation mechanism and the efficiency of photocatalytic mineralization . Similarly, the physical properties of 5,6-dichloropyridine-3-carbonyl chloride, such as solubility, melting point, and stability, could be studied using spectroscopic methods and photolysis experiments to gain a comprehensive understanding of its behavior under various conditions.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Synthesis of Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds : Utilizing 2,3-dichloropyridine, novel pyridyl-pyrazole-5-carboxylic acid amide compounds have been synthesized. This process involves several steps including hydrazinolysis, esterification, halogenation, oxidation, and hydrolysis, followed by reactions with carbonyl chloride (Wang Jun, 2010).
Formation of Novel Heterocyclic Compounds : By reacting 2-chloropyridine-3-carbonyl chloride with 1-alkyl-2-aminobenzimidazoles, new heterocyclic compounds like 5,7-dihydro-5-oxopyrido[3′,2′:5,6]pyrimido[1,2-a]benzimidazoles have been synthesized (P. Caroti et al., 1986).
Creation of Polyamides : Novel polyamides containing pyridyl moieties in their main chain were synthesized from 2,5-bis[(4-carboxyanilino) carbonyl] pyridine, demonstrating the versatility of pyridine derivatives in polymer chemistry (K. Faghihi & Zohreh Mozaffari, 2008).
Photocatalysis and Degradation
- Photocatalysis of Degradation Products : The degradation mechanism of 3,5,6-trichloro-2-pyridinol, a product of chlorpyrifos, was elucidated through photolysis experiments, highlighting the potential of photocatalytic degradation in environmental remediation (Romina Žabar et al., 2016).
Biological Activities
Antibacterial and Surface Activity : The synthesis of 1,2,4-triazole derivatives and their potential as antibacterial agents and surface active agents underscore the biological applications of pyridine derivatives (R. El-Sayed, 2006).
Fungicidal Activity : Pyrazole-4-carbonyl chloride derivatives synthesized using dichloropyridine showed fungicidal activity, suggesting their use in agricultural applications (Kong Xiao-lin, 2013).
Catalysis and Chemical Reactions
Catalysis in Organic Synthesis : Organopalladium(II) complexes containing pyridine derivatives have been used in cross-coupling reactions, demonstrating their role as catalysts in organic synthesis (K. Isobe et al., 1986).
Nucleophilic Addition Reactions : The addition of ynamides to acyl chlorides and activated N-heterocycles using copper(I) catalysis, where pyridine derivatives were involved, showcases their utility in creating complex organic molecules (Peng Zhang et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
5,6-dichloropyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEAAWXZOUGYCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381954 | |
| Record name | 5,6-dichloropyridine-3-carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloropyridine-3-carbonyl Chloride | |
CAS RN |
54127-29-6 | |
| Record name | 5,6-dichloropyridine-3-carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

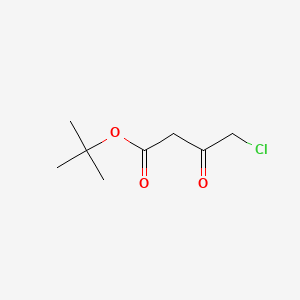

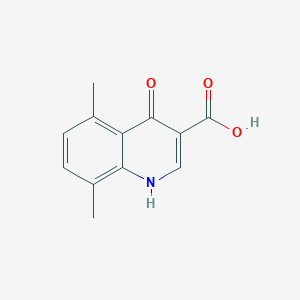
![3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1273019.png)
